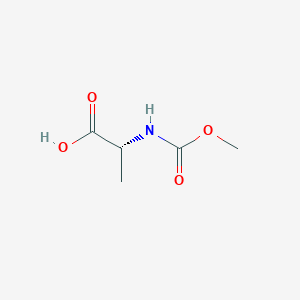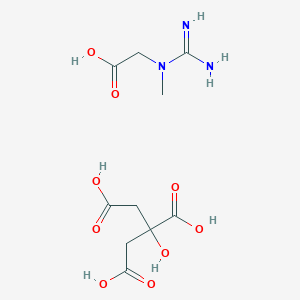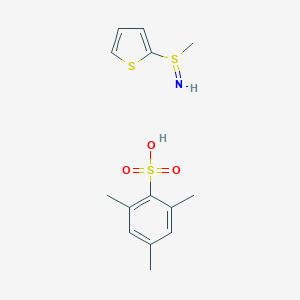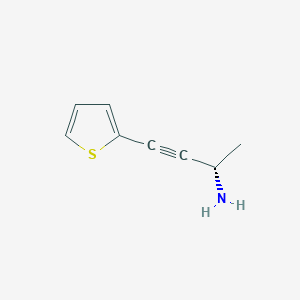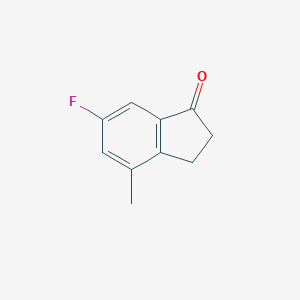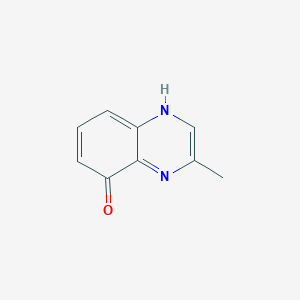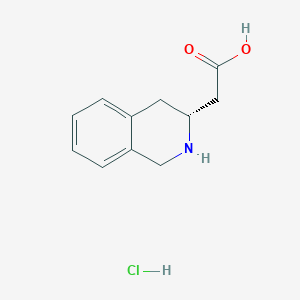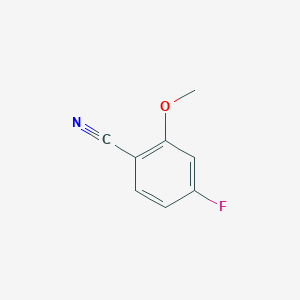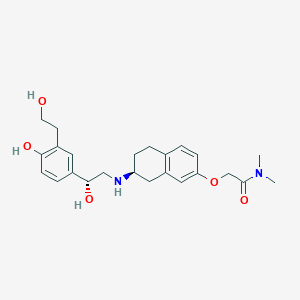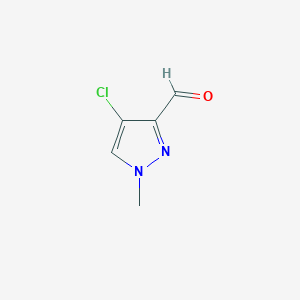![molecular formula C8H9NO B069073 3-[(Z)-2-Methoxyethenyl]pyridine CAS No. 162706-25-4](/img/structure/B69073.png)
3-[(Z)-2-Methoxyethenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Z)-2-Methoxyethenyl]pyridine, also known as MEP, is a chemical compound that belongs to the class of pyridine derivatives. It is commonly used in scientific research to study its biochemical and physiological effects on various organisms. MEP is synthesized through a specific method, which will be discussed in The mechanism of action of MEP is not yet fully understood, but it has been shown to have potential therapeutic applications in treating various diseases. This paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MEP.
Mécanisme D'action
The mechanism of action of 3-[(Z)-2-Methoxyethenyl]pyridine is not yet fully understood. However, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, which may contribute to the anti-inflammatory properties of 3-[(Z)-2-Methoxyethenyl]pyridine. Additionally, 3-[(Z)-2-Methoxyethenyl]pyridine has been shown to induce apoptosis in cancer cells, suggesting that it may have potential anti-tumor effects.
Effets Biochimiques Et Physiologiques
3-[(Z)-2-Methoxyethenyl]pyridine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. Additionally, 3-[(Z)-2-Methoxyethenyl]pyridine has been shown to reduce the expression of COX-2, an enzyme involved in inflammation. In cancer cells, 3-[(Z)-2-Methoxyethenyl]pyridine has been found to induce apoptosis and inhibit cell proliferation. 3-[(Z)-2-Methoxyethenyl]pyridine has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(Z)-2-Methoxyethenyl]pyridine has several advantages for lab experiments. It is a well-established compound with a reliable synthesis method, making it easily accessible for research purposes. Additionally, it has been extensively studied for its potential therapeutic applications, providing a wealth of information for researchers. However, one limitation of 3-[(Z)-2-Methoxyethenyl]pyridine is its potential toxicity. While it has been shown to have therapeutic effects, it may also have harmful effects on certain cells and tissues.
Orientations Futures
There are several future directions for research on 3-[(Z)-2-Methoxyethenyl]pyridine. One potential area of study is its potential use in treating neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-[(Z)-2-Methoxyethenyl]pyridine and its potential therapeutic applications. Finally, more studies are needed to determine the safety and toxicity of 3-[(Z)-2-Methoxyethenyl]pyridine, particularly in humans.
In conclusion, 3-[(Z)-2-Methoxyethenyl]pyridine is a chemical compound that has potential therapeutic applications in treating various diseases. Its synthesis method is well-established, and it has been extensively studied for its biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on 3-[(Z)-2-Methoxyethenyl]pyridine.
Méthodes De Synthèse
3-[(Z)-2-Methoxyethenyl]pyridine is synthesized through a specific method that involves the reaction of 2-methoxyacrolein with pyridine in the presence of a catalyst. The resulting product is then purified through distillation to obtain pure 3-[(Z)-2-Methoxyethenyl]pyridine. This synthesis method has been well-established and is commonly used in scientific research.
Applications De Recherche Scientifique
3-[(Z)-2-Methoxyethenyl]pyridine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, 3-[(Z)-2-Methoxyethenyl]pyridine has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
162706-25-4 |
|---|---|
Nom du produit |
3-[(Z)-2-Methoxyethenyl]pyridine |
Formule moléculaire |
C8H9NO |
Poids moléculaire |
135.16 g/mol |
Nom IUPAC |
3-[(Z)-2-methoxyethenyl]pyridine |
InChI |
InChI=1S/C8H9NO/c1-10-6-4-8-3-2-5-9-7-8/h2-7H,1H3/b6-4- |
Clé InChI |
YVPNYPQBNGOMCO-XQRVVYSFSA-N |
SMILES isomérique |
CO/C=C\C1=CN=CC=C1 |
SMILES |
COC=CC1=CN=CC=C1 |
SMILES canonique |
COC=CC1=CN=CC=C1 |
Synonymes |
Pyridine, 3-(2-methoxyethenyl)-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




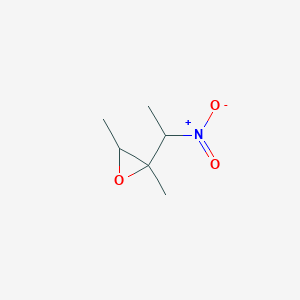
![Methyl 4-[(2S)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B69000.png)

